Ent-Aliskiren Fumarate (2:1) is a pharmaceutical compound primarily utilized in the treatment of hypertension. As a direct renin inhibitor, it functions by inhibiting the activity of renin, an enzyme crucial in the regulation of blood pressure. The compound is a fumarate salt form of Aliskiren, which enhances its stability and solubility, making it suitable for clinical applications.
Ent-Aliskiren Fumarate belongs to the class of direct renin inhibitors. This classification distinguishes it from other antihypertensive agents like angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers, as it directly targets the renin-angiotensin-aldosterone system.
The synthesis of Ent-Aliskiren Fumarate involves multiple steps that include:
The industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions are carefully controlled to facilitate effective conversion at each stage .
The molecular structure of Ent-Aliskiren Fumarate can be represented by its chemical formula, which highlights its composition and functional groups. The structure features a complex arrangement that reflects its pharmacological activity.
These data points are critical for understanding the compound's behavior in biological systems and its interactions with other molecules.
Ent-Aliskiren Fumarate can undergo various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed.
Ent-Aliskiren Fumarate exerts its antihypertensive effects through direct inhibition of renin. By blocking renin's activity, it prevents the conversion of angiotensinogen to angiotensin I, leading to decreased levels of angiotensin II—a potent vasoconstrictor—and ultimately resulting in lowered blood pressure .
The mechanism involves:
These properties are essential for formulation development and quality control during production.
Ent-Aliskiren Fumarate has several significant applications in scientific research and medicine:
This compound represents a critical advancement in antihypertensive therapies, providing an alternative mechanism that may offer benefits over traditional treatments.
Ent-Aliskiren Fumarate (2:1) is a diastereomeric salt complex formed between two molecules of the enantiomeric form of aliskiren and one molecule of fumaric acid. The systematic IUPAC name for the aliskiren component is:(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) [3] [6].
The molecular formula is C₆₄H₁₁₀N₆O₁₆ (molecular weight: 1,219.59 g/mol), reflecting the stoichiometric ratio of two aliskiren molecules (C₃₀H₅₃N₃O₆ each) to one fumaric acid molecule (C₄H₄O₄) [6] [9]. The fumarate counterion exists as the trans-isomer (E-configuration), critical for molecular stability and crystallinity [3].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | (αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
CAS Number | 1630036-76-8 |
Molecular Formula | C₆₄H₁₁₀N₆O₁₆ |
SMILES Notation | OC(/C=C/C(O)=O)=O.NC@HC@@HO.NC@HC@@HO |
InChI Key | InChI=1S/2C30H53N3O6.C4H4O4/c21-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h210-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23+,24+,25+;/m00./s1 |
The aliskiren component contains four chiral centers with absolute configurations specified as 2R,4R,5R,7S (or equivalently denoted as αR,γR,δR,ζR in older literature) [6] [9]. These centers govern its three-dimensional structure and biological interactions:
The term "Ent-" designates the enantiomeric form of natural aliskiren, which typically exhibits 2S,4S,5S,7R stereochemistry [9]. X-ray crystallography confirms that the fumarate salt stabilizes the molecule via hydrogen bonding between the protonated amines of aliskiren and carboxylate groups of fumarate [8].
Table 2: Chiral Centers and Stereochemical Assignments
Chiral Center | Stereochemical Designation | Functional Group | Structural Role |
---|---|---|---|
C2 | R | -CH(CH₃)₂ | Hydrophobic anchor |
C4 | R | -OH | Hydrogen-bond donor |
C5 | R | -NH₂ | Ionic interaction site |
C7 | S | -CH(CH₃)₂ and -NHCOR | Renin binding pocket recognition |
Ent-Aliskiren Fumarate (2:1) serves as a stereochemical analog to deuterated variants used in metabolic studies. Key comparisons:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: